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Compound of Interest

Compound Name: Methyl ethanesulfonate

Cat. No.: B156760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

methyl ethanesulfonate (CAS No. 1912-28-3), a crucial intermediate and potential genotoxic

impurity in pharmaceutical manufacturing. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a

valuable resource for identification, quantification, and quality control.

Spectroscopic Data Summary
The empirical formula for methyl ethanesulfonate is C₃H₈O₃S, with a molecular weight of

124.16 g/mol .[1] Its structure consists of a methyl group attached to the oxygen atom of an

ethanesulfonate group. This arrangement gives rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

methyl ethanesulfonate, both ¹H and ¹³C NMR provide unambiguous confirmation of its

molecular structure.

¹H NMR Data

The ¹H NMR spectrum of methyl ethanesulfonate is characterized by two distinct signals

corresponding to the ethyl and methyl protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.9 Singlet 3H O-CH₃

~3.1 Quartet 2H S-CH₂-CH₃

~1.4 Triplet 3H S-CH₂-CH₃

¹³C NMR Data

The ¹³C NMR spectrum of methyl ethanesulfonate displays three signals, corresponding to

the three carbon atoms in different chemical environments.

Chemical Shift (δ) ppm Assignment

~54 O-CH₃

~45 S-CH₂-CH₃

~7 S-CH₂-CH₃

Infrared (IR) Spectroscopy
The IR spectrum of methyl ethanesulfonate reveals characteristic absorption bands

corresponding to the various functional groups present in the molecule. The data presented

here is for a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

Wavenumber (cm⁻¹) Intensity Assignment

~2990-2850 Medium C-H stretching (alkane)

~1350 Strong
S=O asymmetric stretching

(sulfonate)

~1170 Strong
S=O symmetric stretching

(sulfonate)

~970 Strong S-O-C stretching

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b156760?utm_src=pdf-body
https://www.benchchem.com/product/b156760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of methyl ethanesulfonate results in a

characteristic fragmentation pattern that can be used for its identification.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

124 ~10 [M]⁺ (Molecular ion)

109 ~50 [M - CH₃]⁺

95 ~100 [M - C₂H₅]⁺

79 ~80 [SO₃H]⁺

65 ~40 [SO₂H]⁺

29 ~90 [C₂H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Instrument parameters should be optimized for the specific equipment

used.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of methyl ethanesulfonate (typically 5-25 mg) is

dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate

the chemical shift scale to 0 ppm.[2][3]

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For

¹³C NMR, proton decoupling is used to simplify the spectrum and improve the signal-to-noise

ratio. A sufficient number of scans are acquired to obtain a spectrum with a good signal-to-

noise ratio.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

TMS signal.

Infrared (IR) Spectroscopy (FTIR)
Sample Preparation: For a neat liquid sample like methyl ethanesulfonate, a thin film is

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrument Setup: A background spectrum of the clean, empty salt plates is acquired. This

will be subtracted from the sample spectrum to remove any atmospheric or instrument-

related absorptions.

Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample

holder. The sample is then scanned over the desired infrared frequency range (typically

4000-400 cm⁻¹).

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of methyl ethanesulfonate is prepared in a volatile

organic solvent (e.g., dichloromethane or methanol).

Instrument Setup: The gas chromatograph (GC) is equipped with a suitable capillary column.

The oven temperature program, carrier gas flow rate, and injector temperature are set to

achieve good separation of the analyte from the solvent and any impurities. The mass

spectrometer (MS) is set to scan over a desired mass range (e.g., m/z 10-200).

Data Acquisition: A small volume of the sample solution is injected into the GC. The

components of the sample are separated as they pass through the GC column. As each

component elutes from the column, it enters the MS, where it is ionized (typically by electron

impact), and the resulting ions are separated by their mass-to-charge ratio.

Data Processing: The resulting data is a chromatogram showing the separation of

components over time and a mass spectrum for each component. The mass spectrum of the
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peak corresponding to methyl ethanesulfonate is then analyzed.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like methyl ethanesulfonate.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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